molecular formula C10H13FN2O2S B2817288 4-Phenylpiperazine-1-sulfonyl fluoride CAS No. 2305485-32-7

4-Phenylpiperazine-1-sulfonyl fluoride

Cat. No.: B2817288
CAS No.: 2305485-32-7
M. Wt: 244.28
InChI Key: RJADPTMWQJOFGX-UHFFFAOYSA-N
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Description

4-Phenylpiperazine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H13FN2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpiperazine-1-sulfonyl fluoride typically involves the reaction of 4-phenylpiperazine with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for sulfonyl fluorides, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylpiperazine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with appropriate catalysts to facilitate the substitution process.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

4-Phenylpiperazine-1-sulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Phenylpiperazine-1-sulfonyl fluoride involves the formation of covalent bonds with specific amino acid residues in proteins. The sulfur-fluorine bond in the compound is highly reactive and can undergo nucleophilic substitution with residues such as lysine, tyrosine, and histidine . This covalent modification can alter the function of the target protein, leading to various biological effects.

Comparison with Similar Compounds

4-Phenylpiperazine-1-sulfonyl fluoride can be compared with other sulfonyl fluorides and piperazine derivatives. Similar compounds include:

    4-Phenylpiperazine-1-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom.

    4-Phenylpiperazine-1-sulfonyl bromide: Similar in structure but with a bromine atom instead of a fluorine atom.

    4-Phenylpiperazine-1-sulfonyl iodide: Similar in structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its high reactivity and stability, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

4-phenylpiperazine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADPTMWQJOFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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